ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate, also known as this compound, is a useful research compound. Its molecular formula is C22H32O2 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate, commonly referred to by its CAS number 472-86-6, is a synthetic compound notable for its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications in medical research.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple double bonds and a trimethylcyclohexene moiety. Its molecular formula is C20H28O with a molecular weight of 284.44 g/mol. The structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C20H28O |
Molecular Weight | 284.44 g/mol |
CAS Number | 472-86-6 |
Purity | 98% |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, particularly breast and prostate cancer cells. The compound's mechanism involves the modulation of retinoic acid pathways and the induction of apoptosis in tumor cells.
Case Study: Inhibition of Breast Cancer Cell Proliferation
In vitro assays demonstrated that this compound significantly reduced the proliferation of MCF-7 breast cancer cells. The observed IC50 value was approximately 40 nM, showcasing its potency compared to traditional retinoids like all-trans retinoic acid (ATRA) which had an IC50 over 6000 nM .
The biological activity of this compound is primarily attributed to its role as a retinoic acid metabolism blocking agent (RAMBA). It inhibits the enzymes responsible for metabolizing retinoic acid, thereby enhancing its availability and efficacy in cancer treatment. This action leads to:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by upregulating pro-apoptotic factors such as BAX and BAD while downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes G1 and G2/M phase arrest in cancer cells, preventing them from proliferating .
Table 2: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
Anticancer Activity | Inhibition of MCF-7 cell proliferation | |
Apoptosis Induction | Upregulation of BAX and BAD | |
Cell Cycle Arrest | G1 and G2/M phase arrest |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability characteristics. Studies suggest that it can be effectively administered orally with significant systemic exposure.
Safety Profile
Preclinical assessments have shown that the compound has a low toxicity profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and safety in clinical settings.
Properties
IUPAC Name |
ethyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-7-24-21(23)16-18(3)11-8-10-17(2)13-14-20-19(4)12-9-15-22(20,5)6/h8,10-11,13-14,16H,7,9,12,15H2,1-6H3/b11-8+,14-13+,17-10+,18-16- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELWYCSDHIFMOP-HAPIZUAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.